

Aplithianine A hydrogen bond donors and acceptors profile

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Compound Focus: Aplithianine A

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Understanding Hydrogen Bond Donors and Acceptors

Before analyzing a specific molecule, it's crucial to understand the components of a hydrogen bond [1] [2] [3]:

- **Hydrogen Bond Donor:** A functional group where a hydrogen atom is covalently bonded to a highly electronegative atom, such as **Nitrogen (N)**, **Oxygen (O)**, or **Fluorine (F)**. The hydrogen develops a partial positive charge, allowing it to attract other electron-rich atoms [4] [5]. Common donors include **O-H** and **N-H** groups.
- **Hydrogen Bond Acceptor:** An electronegative atom that possesses one or more lone pairs of electrons, which can interact with the partially positive hydrogen of a donor. The most common acceptors are also **O**, **N**, and **F** [4] [2]. Carbonyl oxygens (C=O), ether oxygens, and amine nitrogens are typical examples.

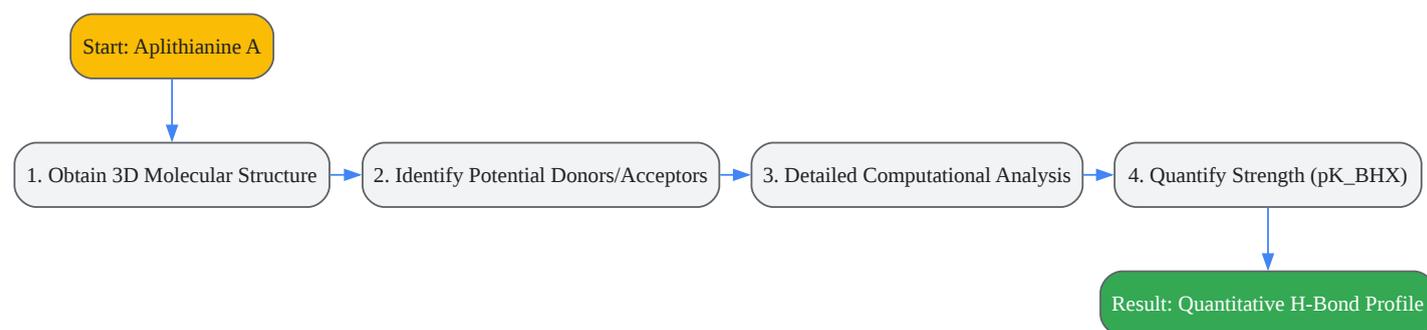
The following table summarizes these key concepts:

Concept	Description	Common Examples in Organic Molecules
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| **Hydrogen Bond Donor** [1] [3] | An H atom covalently bound to an electronegative atom (O, N, F). | -OH (alcohol, phenol, carboxylic acid) -NH (amine, amide) -NH₂ (amine, amide) | | **Hydrogen Bond Acceptor** [1] [3] | An electronegative atom (O, N, F) with a lone pair of electrons. | C=O (carbonyl) -O- (ether, hydroxyl) -N< (tertiary amine) |

A Framework for Profiling Aplithianine A

To establish a complete donor/acceptor profile for **Aplithianine A**, you would typically follow a multi-step process, from initial structure determination to advanced computational analysis. The workflow below outlines this pathway, from initial structure determination to final quantitative profiling.



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Research workflow for hydrogen bond profiling

Here is a detailed breakdown of each stage in the workflow:

Obtain the 3D Molecular Structure

The absolute prerequisite for any analysis is an accurate 3D molecular structure.

- **Source the Structure:** The structure of **Aplithianine A** may be available in public databases like PubChem, the Cambridge Structural Database (CSD), or in the primary research literature where it was first isolated and characterized.
- **File Format:** For computational analysis, a topology file format like **PSF, TPR, or PRMTOP** is highly recommended, as they contain crucial bonding information that ensures donor-hydrogen pairs are correctly identified [6].

Identify Potential Donors and Acceptors

With the structure in hand, you can perform an initial visual or software-assisted inspection to list all potential sites.

- **Manual Identification:** Systematically go through the molecule and flag every atom that fits the donor or acceptor criteria. For example, any **O-H or N-H group is a donor**; any **carbonyl oxygen, ether oxygen, or amine nitrogen is an acceptor** [5].
- **Software Tools:** Molecular visualization software (e.g., PyMOL, Chimera) and chemistry toolkits (e.g., RDKit) can automate this initial screening by identifying atoms based on their chemical environment [6] [7].

Perform Detailed Computational Analysis

This step moves beyond simple identification to understand the geometry and energy of potential hydrogen bonds.

- **Geometric Criteria:** Professional analysis software like **MDAnalysis** uses specific cutoffs to define a hydrogen bond [6]:
 - **Distance (D-A):** The distance between the donor (D) and acceptor (A) atoms is typically ≤ 3.0 Å.
 - **Angle (D-H-A):** The angle formed by the donor, hydrogen, and acceptor atoms should be ≥ 150 degrees.
- **Conformational Search:** Molecules are flexible. A robust workflow involves generating multiple low-energy 3D conformers (using algorithms like ETKDG) and analyzing hydrogen bonding in each one to get a comprehensive picture [7].

Quantify Hydrogen Bond Strength

For drug development, knowing the *strength* of each donor and acceptor is critical for predicting binding affinity.

- **Experimental Proxy (pK_a(BHX)):** Acceptor strength is often quantified by the **pK_a(BHX)** scale, which is the log of the association constant between the acceptor and a reference donor (like 4-fluorophenol) in a non-polar solvent [7]. A higher pK_a(BHX) indicates a stronger acceptor.
- **Computational Prediction:** Advanced workflows can predict pK_a(BHX) computationally. This involves:
 - Optimizing the molecule's geometry (e.g., using neural network potentials or DFT).
 - Calculating the **electrostatic potential (V_{min})** around the lone pairs of the acceptor atoms.
 - Calibrating the V_{min} values against a known experimental dataset to predict site-specific pK_a(BHX) values with high accuracy [7].

Experimental & Computational Protocols

Here are the detailed methodologies for the key techniques mentioned.

Protocol 1: Hydrogen Bond Identification via Geometric Analysis (MDAnalysis)

This protocol is used to find and count hydrogen bonds in a molecular structure or dynamics trajectory [6].

- **1. System Setup:** Load the molecular structure (e.g., a PDB or PSF file) into an MDAnalysis Universe object.
- **2. Atom Selection:** Define selections for donor, hydrogen, and acceptor atoms. This can be done by atom name (e.g., 'name O'), type, or by using the built-in `guess_acceptors` and `guess_hydrogens` methods.
- **3. Parameter Definition:** Set the geometric criteria:
 - `d_a_cutoff = 3.0` (Donor-Acceptor distance in Ångströms)
 - `d_h_a_angle_cutoff = 150` (D-H-A angle in degrees)
- **4. Execution:** Run the `HydrogenBondAnalysis` routine to scan the structure and return a list of all hydrogen bonds that meet the criteria, including their distances and angles.

Protocol 2: Predicting Acceptor Strength (pK_a(BHX)) via Electrostatic Potential

This advanced protocol predicts the hydrogen bond acceptor strength for different sites in a molecule [7].

- **1. Conformer Generation & Optimization:**
 - Generate an ensemble of low-energy 3D conformers using the **ETKDG** algorithm in RDKit.
 - Optimize these conformers using a force field (e.g., MMFF94) and then refine with a neural network potential (e.g., AIMNet2) or low-cost DFT method (e.g., r2SCAN-3c).
 - Select the lowest-energy conformer for the main calculation.
- **2. Electrostatic Potential Calculation:**
 - Perform a single **Density-Functional Theory (DFT)** calculation (e.g., with Psi4) on the optimized geometry to compute the electrostatic potential around the molecule.
- **3. V_{min} Extraction and Scaling:**
 - Locate the minimum value of the electrostatic potential (V_{min}) in the region of the lone pairs for each hydrogen-bond acceptor atom.

- Convert these V_{min} values to predicted $pK_a(BHX)$ by applying linear scaling parameters that are specific to each functional group (e.g., carbonyl, amine, ether). These parameters are pre-calibrated against experimental databases.

How to Proceed with Your Research on **Aplithianine A**

Since specific data on **Aplithianine A** is not publicly available in the searched sources, I suggest you take the following steps to acquire it:

- **Locate the Primary Literature:** Conduct a thorough search in scientific journals, particularly in the fields of natural product chemistry or marine/plant biology (given the name's similarity to marine natural products like Aplidin). The first paper to isolate **Aplithianine A** should contain its full structural elucidation, likely via NMR and X-ray crystallography.
- **Check Specialized Databases:** Search chemical databases like PubChem, ZINC, or the Cambridge Structural Database (CSD) using the exact name "**Aplithianine A**". If it is not there, the compound may be too novel or go by a different naming convention.
- **Perform the Analysis:** If you can obtain or draw the 2D or 3D structure based on literature data, you can apply the frameworks and protocols outlined above using available computational chemistry software.

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